molecular formula C6H5O7Pu-3 B1197179 Citric acid, plutonium(6+) salt CAS No. 5746-13-4

Citric acid, plutonium(6+) salt

Cat. No.: B1197179
CAS No.: 5746-13-4
M. Wt: 433.16 g/mol
InChI Key: PJJIYBFPKSYXAP-UHFFFAOYSA-K
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Description

Historical Development of Plutonium-Citrate Chemistry

The investigation of plutonium-citrate interactions originated during the Manhattan Project era when scientists first encountered the need to understand plutonium chemistry for both weapons development and worker safety considerations. Plutonium was first synthesized in 1940 and isolated in 1941 by chemists at the University of California, Berkeley, with Glenn Seaborg and his associates discovering plutonium-238 in December 1940 by bombarding uranium-238 with deuterons. The initial research phase involved working with microscopic quantities, as Robert Oppenheimer noted in fall 1943 that "there's only a twentieth of a milligram in existence".

Early plutonium chemistry research utilized citrate compounds as complexing agents due to their ability to maintain plutonium in solution under various pH conditions. The first significant quantities of plutonium became available for chemical studies when the Berkeley Radiation Laboratory provided 1.2 milligrams of plutonium by October 1943, with most material designated for theoretical work at Los Alamos. Industrial-scale production began in March 1945 when the B Reactor at the Hanford Site commenced operation, providing sufficient material for comprehensive chemical investigations.

The development of plutonium-citrate chemistry accelerated during the post-war period as researchers recognized the importance of understanding actinide complexation for nuclear fuel reprocessing and waste management applications. Early studies focused on fundamental coordination chemistry, establishing that citrate could form stable complexes with various plutonium oxidation states. Research during the 1960s and 1970s expanded to include biological systems, with investigations into citrate's role in plutonium mobilization and transport in living organisms.

Modern plutonium-citrate chemistry research emphasizes environmental applications, particularly in the context of nuclear waste disposal and repository performance assessment. Contemporary studies employ advanced spectroscopic techniques and thermodynamic modeling to elucidate complex formation mechanisms and stability relationships under repository-relevant conditions.

Nuclear and Environmental Significance

Plutonium-citrate complexes possess profound nuclear and environmental significance due to their potential impact on radionuclide mobility and long-term repository performance. Plutonium-239, the primary isotope of concern in nuclear waste applications, exhibits a half-life of approximately 24,100 years and serves as one of the three primary fissile isotopes alongside uranium-233 and uranium-235. The fission of one kilogram of plutonium-239 can produce an explosion equivalent to 21,000 tons of TNT, highlighting the critical importance of understanding its chemical behavior in environmental systems.

In nuclear waste repositories, citrate occurs as a degradation product of organic materials and as a processing chemical, with estimates suggesting more than 1,800 kilograms of citrate or citric acid in the Waste Isolation Pilot Plant inventory as of 2022. The presence of organic ligands such as citrate in radioactive waste poses significant concerns due to their potential for increasing radionuclide transport from disposal sites. Biotransformation studies have demonstrated that plutonium complexed with citric acid can undergo significant chemical changes in the presence of microorganisms, potentially affecting its environmental mobility.

The environmental significance of plutonium-citrate systems extends to soil remediation applications, where citrate-based extraction methods have been developed for removing plutonium contamination. Research at Rocky Flats Plant demonstrated that complexing-reducing reagents containing citrate and ascorbic acid could remove at least 70% of plutonium-239 and americium-241 from contaminated soil, with effectiveness varying according to particle size fractions. These findings underscore the dual nature of citrate as both a potential mobilizing agent in waste repositories and a useful tool for environmental remediation.

Repository performance assessments must consider the long-term behavior of plutonium-citrate complexes under evolving geochemical conditions. Studies of immobilized plutonium waste forms indicate that separation of fissile material from neutron absorbers could occur under low pH conditions, potentially leading to criticality concerns in degraded waste packages. The interaction between citrate and plutonium under repository conditions therefore represents a critical factor in long-term safety evaluations.

Oxidation States of Plutonium in Environmental and Laboratory Settings

Plutonium exhibits multiple oxidation states in aqueous systems, ranging from +3 to +7, with +4 and +6 being the most environmentally relevant under repository conditions. The complexity of plutonium chemistry arises from its position in the periodic table at a tipping point between localized and delocalized electronic configurations, resulting in unusual physical and chemical properties. This unique electronic structure enables plutonium to exist simultaneously in multiple oxidation states under the same solution conditions, creating complex speciation patterns.

Recent spectrophotometric studies of plutonium-citrate systems have revealed significant oxidation state dependencies in complex formation and stability. Plutonium(6+) species, existing as the plutonyl ion PuO2²⁺, form distinct complexes with citrate that exhibit different thermodynamic stabilities compared to lower oxidation states. The hexavalent oxidation state shows enhanced reduction kinetics in the presence of citrate, with reduction rates increasing under alkaline conditions relevant to cementitious repository environments.

Plutonium(4+) represents the most stable oxidation state under many environmental conditions and forms particularly strong complexes with citrate. Ion-exchange studies have determined conditional stability constants for plutonium(4+)-citrate complexes, with 1:1 complexes exhibiting log β₁,₁ values of 16.536 ± 0.015 at ionic strength 0.1 molar. The formation of these complexes significantly affects plutonium solubility and transport behavior in environmental systems.

The trivalent oxidation state of plutonium shows increased stability in the presence of citrate compared to citrate-free systems, with higher concentrations of plutonium(3+) favored at lower pH values. This stabilization effect has important implications for understanding plutonium behavior in reduced environments such as those that may develop in sealed repository systems over long time periods.

Oxidation State Principal Species Stability in Citrate Environmental Relevance
Plutonium(3+) Pu³⁺ Enhanced stability at low pH Reduced environments
Plutonium(4+) Pu⁴⁺ Strong complex formation Most common environmental state
Plutonium(6+) PuO₂²⁺ Reduced stability, enhanced reduction Oxidizing conditions

Citrate as a Complexing Agent for Actinides

Citric acid functions as a multidentate ligand capable of coordinating with actinide cations through its three carboxyl groups and one hydroxyl group, though steric constraints limit maximum coordination to three functional groups per metal ion. The large metal centers of actinide cations, typically eight to nine coordinate, allow for the formation of higher-order complexes that can accommodate multiple citrate ligands. This coordination flexibility enables citrate to form stable complexes with actinides across a wide range of pH conditions and ionic strengths.

The complexation behavior of citrate with plutonium exhibits distinct pH dependencies related to the protonation states of both the ligand and the resulting complexes. Under acidic conditions typical of many nuclear processing environments, citrate exists in multiple protonated forms, leading to the formation of protonated plutonium-citrate complexes. Spectrophotometric evidence indicates that citrate coordination to plutonium results in unique species that cannot be reproduced through linear combinations of individual plutonium and citrate spectra, confirming inner-sphere complex formation.

Thermodynamic data for plutonium-citrate systems reveal complex formation patterns that vary significantly with oxidation state and solution conditions. For plutonium(6+) systems, formation constants have been determined for both 1:1 and 1:2 metal:ligand complexes, with the 1:1 complex PuO₂(HcitH)(aq) showing greater stability than the 1:2 complex PuO₂(HcitH)(citH)³⁻. These formation constants provide essential data for predicting plutonium speciation in environmental systems containing citrate.

The strength of actinide-citrate complexation varies considerably among different actinide elements, with plutonium generally forming stronger complexes than many lanthanide analogs under comparable conditions. This enhanced complexation strength reflects the unique electronic structure of actinide elements and has important implications for separation processes and environmental behavior. The formation of ternary complexes involving citrate, plutonium, and other ligands such as hydroxide ions under alkaline conditions further complicates speciation patterns and requires sophisticated modeling approaches.

Complex Species Formation Constant (log K°) pH Range Reference Conditions
PuO₂(HcitH)(aq) 1.09 ± 0.05 2.5-11.0 I = 0.1 M NaCl, T = 23°C
PuO₂(HcitH)(citH)³⁻ -0.20 ± 0.07 2.5-11.0 I = 0.1 M NaCl, T = 23°C
Pu(IV)-citrate (1:1) 16.536 ± 0.015 4.0 I = 0.1 M NaCl

Research Importance in Nuclear Waste Management

The investigation of plutonium-citrate chemistry holds critical importance for nuclear waste management due to the widespread presence of citrate in radioactive waste inventories and its potential to affect radionuclide mobility and repository performance. Current estimates indicate that the Waste Isolation Pilot Plant contains more than 1,800 kilograms of citrate or citric acid, representing a significant source of complexing ligands that could interact with plutonium and other actinides over repository timescales. Understanding these interactions is essential for accurate performance assessment modeling and long-term safety evaluations.

Research into plutonium-citrate systems directly supports the development of degraded mode criticality analyses for immobilized plutonium waste forms. Studies have demonstrated that certain geochemical conditions, particularly low pH environments that could develop from corrosion of stainless steel waste package components, may lead to preferential removal of neutron absorbers relative to fissile materials. Under such conditions, citrate complexation could potentially enhance plutonium mobility and concentration, affecting criticality safety margins in repository environments.

The biotransformation of plutonium-citrate complexes represents another critical research area with direct waste management implications. Microbiological studies using Pseudomonas fluorescens have shown that bacterial metabolism of citrate can lead to the formation of polymeric plutonium species, with the extent of polymerization depending on plutonium-to-citrate ratios, citrate metabolism rates, and solution ionic strength. These findings indicate that biological processes in repository environments could significantly alter plutonium speciation and mobility over time.

Advanced waste treatment and remediation technologies increasingly rely on understanding plutonium-citrate chemistry for process optimization. Solution combustion synthesis methods using citric acid have been developed for plutonium dioxide production in fuel reprocessing applications, with optimal citrate-to-plutonium ratios identified through propellant chemistry theory. These developments demonstrate the practical importance of fundamental research into plutonium-citrate interactions for nuclear fuel cycle applications.

Long-term repository performance models must incorporate the redox effects of organic ligands such as citrate on plutonium oxidation state distributions. Recent research has identified radiolysis-driven mechanisms for citrate-mediated reduction of plutonium that involve electron transfer from the oxidative breakdown of citrate. These mechanisms could significantly affect plutonium speciation and transport behavior over the extended timescales relevant to geological disposal, highlighting the need for continued research into these complex chemical systems under repository-relevant conditions.

Properties

CAS No.

5746-13-4

Molecular Formula

C6H5O7Pu-3

Molecular Weight

433.16 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;plutonium

InChI

InChI=1S/C6H8O7.Pu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-3

InChI Key

PJJIYBFPKSYXAP-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pu]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pu]

Synonyms

(239)Pu citrate
plutonium citrate
plutonium citrate, 239Pu-labeled cpd

Origin of Product

United States

Scientific Research Applications

Nuclear Chemistry and Radiochemistry

Separation Processes:
Citric acid plays a crucial role in the separation and purification of plutonium from various matrices. Its ability to form stable complexes with metal ions makes it useful in extracting plutonium from aqueous solutions. For instance, citric acid can be used in conjunction with ion exchange resins to selectively bind plutonium ions, facilitating their recovery from spent nuclear fuel or contaminated environments.

Case Study:
A notable study demonstrated the effectiveness of citric acid in enhancing the solubility of plutonium in nitric acid solutions. The addition of citric acid improved the recovery rates of plutonium from waste streams, achieving yields exceeding 90% under optimized conditions . This method not only increases recovery efficiency but also minimizes the environmental impact associated with traditional separation techniques.

Environmental Remediation

Plutonium Recovery:
In environmental applications, citric acid is utilized to recover plutonium from contaminated soils and sediments. The chelating properties of citric acid allow for the mobilization of plutonium ions, making them easier to extract through subsequent processing methods.

Data Table: Plutonium Recovery Efficiency Using Citric Acid

Sample TypeInitial Plutonium Concentration (mg/kg)Final Concentration (mg/kg)Recovery Efficiency (%)
Contaminated Soil50590
Sediment Samples30390

This table illustrates the effectiveness of citric acid in reducing plutonium concentrations in contaminated environments, thereby aiding in remediation efforts.

Analytical Chemistry

Trace Element Analysis:
Citric acid is also employed in analytical chemistry for the trace analysis of plutonium isotopes. Its ability to form stable complexes enhances the detection sensitivity during inductively coupled plasma mass spectrometry (ICP-MS) analysis.

Case Study:
A recent advancement involved using citric acid to improve the extraction and analysis of plutonium isotopes from biological samples, such as urine. The method achieved a recovery rate of over 89%, significantly enhancing the accuracy of radiochemical analyses . This application is particularly relevant for monitoring environmental contamination and assessing human exposure to radioactive materials.

Material Science

Synthesis of Nanoscale Materials:
Research has explored the use of citric acid as a precursor for synthesizing nanoscale materials containing plutonium compounds. The solution combustion synthesis method allows for the production of nanoscale oxides that exhibit unique properties suitable for advanced applications in nuclear fuel technology.

Comparison with Similar Compounds

Chemical and Structural Properties

Citrate salts vary significantly based on the metal cation’s charge, ionic radius, and redox behavior. Below is a comparative analysis of citric acid, plutonium(6+) salt with other metal citrates:

Table 1: Comparative Properties of Citrate Salts
Compound Chemical Formula Oxidation State Solubility Applications Toxicity Stability
This compound Pu(C₆H₅O₇)₂ (inferred) Pu⁶⁺ Low (inferred) Nuclear research High (radioactive) Stable in alkaline media
Sodium citrate Na₃C₆H₅O₇ Na⁺ High Food additive, pharmaceuticals Low Stable in aqueous solutions
Calcium citrate Ca₃(C₆H₅O₇)₂ Ca²⁺ Low Dietary supplements, food stabilizer Low Insoluble in water
Ammonium iron(3+) citrate (NH₄)₃Fe(C₆H₅O₇)₂ Fe³⁺ Moderate Iron supplements, lab reagent Moderate pH-sensitive

Key Differences and Research Findings

Oxidation State and Stability :

  • Plutonium(6+) citrate’s stability in alkaline conditions aligns with the general behavior of Pu⁶⁺, which predominates in basic solutions due to reduced hydrolysis compared to lower oxidation states (e.g., Pu³⁺ or Pu⁴⁺) . This contrasts with Fe³⁺ citrate, which is prone to hydrolysis and precipitation under alkaline conditions .

Solubility and Environmental Mobility :

  • Plutonium citrate’s low solubility (inferred from analogous actinide-citrate systems) limits its mobility in environmental systems, a critical factor in nuclear waste management. In contrast, sodium citrate’s high solubility makes it ideal for pharmaceutical formulations .

Toxicity and Applications :

  • Plutonium(6+) citrate’s high radiotoxicity restricts its use to controlled research settings. Sodium and calcium citrates, widely used in food and medicine, exhibit minimal toxicity .

Coordination Chemistry :

  • Plutonium’s large ionic radius (∼1.08 Å for Pu⁶⁺) and high charge density enable strong chelation with citrate, forming stable octahedral complexes. This contrasts with smaller cations like Na⁺, which form weaker ionic bonds .

Synthesis Challenges :

  • Plutonium citrate synthesis requires stringent handling due to radioactivity. Calcium citrate, however, is produced via straightforward neutralization of citric acid with CaCO₃ .

Preparation Methods

Neutralization Method

This approach involves reacting a plutonium(VI) precursor with citric acid in aqueous media, followed by pH adjustment to precipitate the citrate complex.

Procedure :

  • Dissolve PuO2(NO3)2\text{PuO}_2(\text{NO}_3)_2 in dilute nitric acid (HNO3\text{HNO}_3) to form PuO22+\text{PuO}_2^{2+}.

  • Add citric acid in a molar ratio of 1:1 (Pu:citrate) under stirring.

  • Adjust pH to 5–6 using ammonium hydroxide (NH4OH\text{NH}_4\text{OH}) to deprotonate citrate and initiate complexation.

  • Evaporate the solution at 60–80°C to precipitate the product.

Challenges :

  • Plutonium(VI) may hydrolyze to form colloidal PuO22+\text{PuO}_2^{2+} hydroxides at neutral pH.

  • Citrate’s reducing nature can lead to partial reduction of Pu(VI).

Solvent-Assisted Crystallization

Non-aqueous solvents minimize hydrolysis and enhance crystallinity. This method is adapted from uranium(VI) citrate syntheses.

Procedure :

  • Dissolve PuO2(Cl)2\text{PuO}_2(\text{Cl})_2 in ethanol.

  • Add a stoichiometric amount of citric acid dissolved in ethanol.

  • Stir for 2–4 hours under nitrogen atmosphere.

  • Cool to 10°C to induce crystallization.

  • Filter and wash with cold ethanol.

Example :
In a analogous study, UO22+\text{UO}_2^{2+} citrate was synthesized in ethanol with 83% yield. Similar conditions could apply to Pu(VI), though yields may vary due to redox instability.

Hydrothermal Synthesis

High-temperature, high-pressure methods promote stable crystal growth.

Procedure :

  • Combine PuO22+\text{PuO}_2^{2+} nitrate and citric acid in a 1:1 molar ratio in water.

  • Seal the mixture in a Teflon-lined autoclave.

  • Heat at 120–150°C for 24–48 hours.

  • Cool slowly to room temperature to crystallize the product.

Advantages :

  • Enhances ligand coordination and crystallinity.

  • Minimizes oxidative decomposition.

Solution Combustion Synthesis (SCS)

While SCS is typically used for oxide preparation (e.g., PuO2\text{PuO}_2), modifying fuel ratios could yield citrate intermediates.

Procedure :

  • Mix Pu(NO3)6\text{Pu}(\text{NO}_3)_6 with citric acid (CA/Pu = 1.1).

  • Ignite the solution at 300–400°C.

  • Rapid combustion may form a citrate complex before oxide formation.

Limitations :

  • High temperatures favor oxide over citrate salt.

  • Requires precise control of combustion conditions.

Characterization and Challenges

Analytical Techniques

  • X-ray diffraction (XRD) : To confirm crystal structure (data scarce for Pu(VI) citrate).

  • Infrared spectroscopy (IR) : Detect citrate coordination via carboxylate stretches (~1600 cm⁻¹).

  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways.

Stability Concerns

  • Reduction : Citrate reduces Pu(VI) to Pu(IV) in acidic media.

  • Hydrolysis : Competing hydrolysis reactions form PuO22+\text{PuO}_2^{2+} colloids .

Q & A

Q. What are the fundamental chemical properties of citric acid, plutonium(6+) salt that influence its reactivity in aqueous solutions?

  • Methodological Answer : Citric acid, a tribasic acid (pKa values ~3.1, 4.8, 6.4), forms complexes with plutonium(6+) via deprotonated carboxylate groups. The solubility of plutonium(6+) salts in aqueous systems depends on pH and counterion interactions. For instance, in alkaline solutions, plutonium(6+) exhibits low solubility due to hydroxide precipitation, while acidic conditions stabilize its ionic form . Synthesis protocols (e.g., reacting citric acid with plutonium oxide in nitric acid) require precise pH control to avoid unintended hydrolysis products .

Q. How can researchers verify the stoichiometric ratios in the synthesis of this compound?

  • Methodological Answer : Gravimetric analysis and titration are standard methods. For example, after synthesizing the salt, excess citric acid can be quantified via back-titration with NaOH to determine unreacted acid. Plutonium content is measured using inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of 0.18 pg/L, ensuring accuracy in stoichiometric validation . X-ray diffraction (XRD) further confirms crystallographic structure and stoichiometry .

Advanced Research Questions

Q. What advanced spectroscopic techniques are required to characterize the coordination geometry of plutonium(6+) in citric acid complexes?

  • Methodological Answer : X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS) are critical for probing plutonium(6+) coordination. These techniques reveal bond distances and ligand arrangement, showing that plutonium(6+) typically adopts a hexavalent oxidation state with octahedral geometry in citrate complexes . Synchrotron-based methods enhance resolution for detecting minor structural deviations caused by pH or competing ligands .

Q. How do competing ligands in solution affect the stability constants of citric acid, plutonium(6+) complexes, and what methodologies quantify these interactions?

  • Methodological Answer : Competitive ligand exchange experiments using spectrophotometry or potentiometry measure stability constants. For example, introducing EDTA as a competing ligand displaces citrate, allowing quantification via UV-Vis absorption shifts. Ion-selective electrodes (ISEs) track plutonium(6+) activity in real-time, while density functional theory (DFT) simulations model ligand substitution energetics .

Q. What experimental designs mitigate radiation-induced decomposition during the handling of citric acid, plutonium(6+) salts?

  • Methodological Answer : Radiation stability studies require shielded environments (e.g., gloveboxes with lead lining) and inert atmospheres to prevent radiolytic degradation. Gamma irradiation tests at controlled doses (e.g., 10–100 kGy) assess structural integrity via Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA). Chelating agents like diethylenetriaminepentaacetic acid (DTPA) are added to scavenge free radicals .

Data Contradiction and Resolution

Observed Discrepancy : Plutonium(6+) citrate solubility varies widely across studies in acidic vs. alkaline media.

  • Resolution Strategy :
    • Hypothesis Testing : Conduct solubility experiments under identical ionic strength (e.g., 0.1 M NaNO₃) and temperature (25°C).
    • Analytical Consistency : Use ICP-MS for plutonium quantification and dynamic light scattering (DLS) to detect colloid formation, which may explain anomalous solubility in alkaline conditions .
    • Computational Validation : Compare experimental data with geochemical modeling (e.g., PHREEQC) to identify overlooked speciation pathways .

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